molecular formula C15H32N2 B4969514 N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine

N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine

Cat. No.: B4969514
M. Wt: 240.43 g/mol
InChI Key: LVJUHNAOMWUPSU-UHFFFAOYSA-N
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Description

N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups. This particular compound features a cyclohexyl ring substituted with a methyl group and an ethane-1,2-diamine backbone with triethyl substitutions on the nitrogen atoms.

Properties

IUPAC Name

N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2/c1-5-16(6-2)11-12-17(7-3)15-10-8-9-14(4)13-15/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJUHNAOMWUPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)C1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 3-methylcyclohexylamine with ethylene diamine in the presence of triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-methylcyclohexylamine+ethylene diamine+triethylamineN,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine\text{3-methylcyclohexylamine} + \text{ethylene diamine} + \text{triethylamine} \rightarrow \text{N,N,N'-triethyl-N'-(3-methylcyclohexyl)ethane-1,2-diamine} 3-methylcyclohexylamine+ethylene diamine+triethylamine→N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents can further enhance the efficiency of the reaction. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into amines with lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine structures.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclohexyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’-trimethylethylenediamine: This compound has a similar ethane-1,2-diamine backbone but with trimethyl substitutions.

    N,N,N’-triethyl-1,3-propanediamine: This compound features a propanediamine backbone with triethyl substitutions.

Uniqueness

N,N,N’-triethyl-N’-(3-methylcyclohexyl)ethane-1,2-diamine is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific binding interactions and reactivity profiles.

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